Schisandrol B

Catalog No.
S594039
CAS No.
58546-54-6
M.F
C23H28O7
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schisandrol B

CAS Number

58546-54-6

Product Name

Schisandrol B

IUPAC Name

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1

InChI Key

ZWRRJEICIPUPHZ-SFDCACGMSA-N

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

Synonyms

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol, gomisin A, schisandrol B, schizandrol B, TJN 101, TJN-101

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3

Hepatoprotective Effects

  • Liver protection: Studies in animal models suggest that Schisandrol B may protect the liver from damage caused by various factors, including toxins, alcohol, and nonalcoholic fatty liver disease (NAFLD). It may achieve this through its antioxidant and anti-inflammatory properties [].
  • Pregnane X receptor (PXR) activation: Schisandrol B has been shown to activate PXR, a nuclear receptor that plays a crucial role in drug metabolism and detoxification. This activation may contribute to its hepatoprotective effects by regulating the expression of genes involved in these processes [].

Neuroprotective Potential

  • Neurodegenerative diseases: Research suggests that Schisandrol B may have neuroprotective effects and could potentially offer benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Its potential mechanisms include reducing oxidative stress, protecting neurons from damage, and improving cognitive function [, ].
  • Cognitive enhancement: Studies in animals indicate that Schisandrol B may improve learning and memory, potentially through its effects on neurotransmitters and brain-derived neurotrophic factor (BDNF) signaling [].

Other Research Areas

  • Anti-inflammatory and immunomodulatory effects: Schisandrol B exhibits anti-inflammatory and immunomodulatory properties, suggesting potential applications in inflammatory diseases like arthritis and autoimmune disorders [].
  • Anticancer properties: While research is ongoing, some studies suggest that Schisandrol B may possess anti-cancer properties by inhibiting cancer cell proliferation and promoting apoptosis (programmed cell death) [].

Molecular Structure Analysis

Schisandrol B possesses a unique bicyclic structure consisting of two phenylpropane units linked by a central γ-butene moiety []. This structure contains several key features:

  • Methoxy groups: Two methoxy groups (CH3O) are present on the phenyl rings, contributing to the compound's antioxidant properties [].
  • Unsaturated bonds: The presence of a double bond between the two phenylpropane units and an additional double bond in one of the phenyl rings introduces unsaturation, which may play a role in its biological activity [].
  • Asymmetric centers: The molecule contains several asymmetric centers, resulting in optical isomers. These isomers may have different biological effects [].

Chemical Reactions Analysis

Synthesis

Schisandrol B is primarily isolated from Schisandra chinensis fruit extracts. However, research on its chemical synthesis is ongoing, with some studies exploring semi-synthetic methods using related lignan precursors [].

Biotransformation

Limited information exists on the specific biotransformation pathways of Schisandrol B within the body. However, studies suggest it may undergo metabolism in the gut by intestinal microbiota [].

Other Reactions

Schisandrol B exhibits inhibitory effects on certain enzymes, including P-glycoprotein and CYP3A4, which are involved in drug metabolism and excretion []. This suggests potential interactions with other medications.


Physical And Chemical Properties Analysis

  • Molecular Formula: C24H32O6 []
  • Molecular Weight: 416.46 g/mol []
  • Melting Point: No data currently available
  • Boiling Point: No data currently available
  • Solubility: Soluble in organic solvents like methanol, ethanol, and DMSO []. Poorly soluble in water [].

Schisandrol B exhibits a range of biological activities, including:

  • Hepatoprotection: Studies suggest Schisandrol B protects the liver from damage by reducing oxidative stress and inflammation []. It may activate the NRF2/ARE signaling pathway, which promotes antioxidant defenses.
  • Antioxidant activity: The structure of Schisandrol B, with its methoxy groups and unsaturation, suggests potential for scavenging free radicals and reducing oxidative stress [].
  • Anti-inflammatory effects: Schisandrol B may modulate inflammatory pathways, potentially contributing to its protective effects in various conditions [].

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

416.18350323 g/mol

Monoisotopic Mass

416.18350323 g/mol

Heavy Atom Count

30

UNII

L5U70J87J8

MeSH Pharmacological Classification

Anticarcinogenic Agents

Wikipedia

Gomisin_A

Dates

Modify: 2023-08-15

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